molecular formula C5H6FIN2 B2561485 1-(2-fluoroethyl)-4-iodo-1H-pyrazole CAS No. 398152-63-1

1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B2561485
CAS No.: 398152-63-1
M. Wt: 240.02
InChI Key: YFGJEDPZOJQFPI-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole is an organic compound that features both fluorine and iodine substituents on a pyrazole ring

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves the introduction of the fluoroethyl and iodo groups onto the pyrazole ring. One common method involves the reaction of 1H-pyrazole with 2-fluoroethyl iodide under basic conditions to form the desired product. The reaction conditions often require the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazoles.

Scientific Research Applications

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing binding affinity and specificity . The iodo group can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole can be compared with other fluorinated and iodinated pyrazoles:

The uniqueness of this compound lies in the combination of both fluorine and iodine, which imparts distinct chemical properties and potential for diverse applications.

Biological Activity

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds. It has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic uses based on recent research findings.

  • Molecular Formula : C₅H₆FIN₂
  • Molecular Weight : 240.02 g/mol
  • CAS Number : 398152-63-1

The compound features a pyrazole ring with a fluorinated ethyl group at the 1-position and an iodine atom at the 4-position, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following methods:

  • Halogenation : Introduction of iodine at the 4-position.
  • Fluorination : Substitution of a hydrogen atom with a fluorinated ethyl group at the 1-position.
  • Pyrazole Formation : Cyclization reactions to form the pyrazole ring.

These synthetic methodologies allow for modifications that can enhance biological activity or selectivity towards specific targets.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a significant role in modulating endocannabinoid levels in the central nervous system .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The fluorinated ethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies

A notable study evaluated the insecticidal properties of structurally similar pyrazoles, revealing that compounds with similar substitutions showed promising larvicidal activity against pests like Mythimna separata and Plutella xylostella. Although specific data on this compound is limited, these findings suggest that its derivatives may also possess significant agrochemical properties .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that:

  • The presence of halogen atoms (like iodine) significantly affects the compound's reactivity and binding affinity to biological targets.
  • The introduction of fluorinated groups can enhance bioavailability and metabolic stability.
Compound NameSimilarity IndexNotable Features
Methyl 4-Iodo-1H-pyrazole-3-carboxylate0.92Lacks fluorination but shares similar bioactivity.
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid0.84Contains methyl substitution instead of ethyl.
1-Methyl-1H-pyrazole-3-carboxylic acid0.76Simplified structure; lacks halogen substituents.

This table illustrates how structural modifications can lead to variations in biological activity, providing insights into potential applications for drug development.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGJEDPZOJQFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-iodo-1H-pyrazole (1.10 g, 5.7 mmol) in anhydrous DMF (25 mL) is treated with NaH (0.23 g, 60% in mineral oil, 5.7 mmol). After stirring for 20 minutes at room temperature, the reaction mixture is treated with 1-iodo-2-fluoroethane (1.0 g, 5.7 mmol) and stirred over night at room temperature. The reaction is quenched with H2O and diluted with EtOAc. The two layers are separated and the aqueous is extracted with EtOAc. The combined organic extracts are washed with H2O, brine, dried (Na2SO4) and concentrated. The crude material is purified by chromatography (silica gel, EtOAc/hexane:15/85) to afford the title compound (1.08 g, 79%) as an oil. MS (+) ES 240 (M+H)+.
Quantity
1.1 g
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reactant
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0.23 g
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25 mL
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1 g
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Yield
79%

Synthesis routes and methods II

Procedure details

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